molecular formula C8H14ClNO2 B2588130 4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride CAS No. 2418706-02-0

4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride

Cat. No.: B2588130
CAS No.: 2418706-02-0
M. Wt: 191.66
InChI Key: PGQASGQHKYLEJM-UHFFFAOYSA-N
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Description

“4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride” is a chemical compound with the molecular weight of 177.63 . It is also known as “1-azabicyclo [2.2.1]heptane-4-carboxylic acid hydrochloride” and has the CAS Number: 119102-95-3 .


Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported . This method allows rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of similar compounds such as “2-Azabicyclo [2.2.1]heptane” has been analyzed . The SMILES string representation of this compound is C1C[C@@H]2C[C@H]1CN2 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 190.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .

Scientific Research Applications

Asymmetric Synthesis and Enantiopure Analogues

The asymmetric synthesis of bicyclic amino acid derivatives, including those related to "4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid; hydrochloride," has been explored through Aza-Diels-Alder reactions in aqueous solution. Such derivatives have been synthesized from chiral iminium ions, yielding compounds with high diastereoselectivity (Waldmann & Braun, 1991). Additionally, enantiopure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized as analogues of 3-hydroxyproline, showcasing novel routes to obtain these constrained structures (Avenoza et al., 2002).

Novel Synthetic Approaches

A novel approach to synthesizing 2,4-ethanoproline, another analogue of "4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid; hydrochloride," has been reported, starting from (2S,4R)-4-hydroxyproline. This synthetic scheme involves 10 steps and achieves a total yield of 22%, highlighting an efficient route to obtain the title compound (Grygorenko et al., 2009).

Development of Constrained Amino Acid Analogues

Research has also focused on the synthesis of constrained nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid and others. These compounds are synthesized through short and high-yield synthetic schemes, demonstrating their potential as building blocks in medicinal chemistry (Radchenko et al., 2009).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “2-Azabicyclo [2.2.1]heptane” has the hazard statements H302, H315, H318, H335, and H412 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-7-2-3-8(4-7,6(10)11)9-5-7;/h9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGYTHCENPGTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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